
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound belonging to the class of benzodioxepines It is characterized by a benzene ring fused with a dioxepine ring, which contains an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with methyl vinyl ketone in the presence of an acid catalyst to form the desired benzodioxepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: Similar structure but lacks the methyl group.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Contains a benzodiazepine ring instead of a benzodioxepine ring.
2H-1,5-Benzodioxepin, 3,4-dihydro-: Another related compound with slight structural differences.
Uniqueness
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific substitution pattern and the presence of the dioxepine ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88657-40-3 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C10H12O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
LSZMXZKYYCESMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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